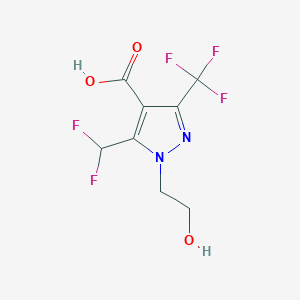

5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5N2O3/c9-6(10)4-3(7(17)18)5(8(11,12)13)14-15(4)1-2-16/h6,16H,1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMUFFLVYUEIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1394767-43-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 220.17 g/mol. The structure features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups, which are known to influence biological activity significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Inhibition of Tubulin Polymerization : A related study indicated that certain pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer treatment as it can prevent cancer cells from dividing and proliferating .

- Cell Line Studies : In vitro studies demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, these compounds showed selective toxicity towards cancer cells while sparing normal fibroblasts .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been investigated extensively:

- Cytokine Inhibition : Compounds similar to the target molecule have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic cell lines. This suggests potential therapeutic applications in inflammatory diseases .

- In Vivo Efficacy : Animal models have demonstrated that these compounds can reduce inflammation markers significantly, indicating their potential for treating conditions like rheumatoid arthritis or other inflammatory disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:

- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the pyrazole ring has been shown to enhance inhibitory activities against various biological targets. For example, compounds with trifluoromethyl groups often exhibit stronger activity due to increased lipophilicity and better interaction with biological targets .

- Molecular Docking Studies : Docking simulations have provided insights into how these compounds interact with target proteins. The presence of hydrogen bonds and hydrophobic interactions between the compound and active site residues has been noted as a key factor in their biological efficacy .

Case Studies

- Study on Anticancer Activity :

- Anti-inflammatory Research :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making it suitable for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to influence the interaction with biological targets, potentially leading to the development of novel anticancer agents.

Agrochemicals

The compound's structural features make it a candidate for developing new agrochemicals. Its ability to affect plant growth regulators or act as a pesticide could be explored further.

- Pesticidal Properties : Research indicates that fluorinated compounds can enhance the efficacy of pesticides by improving their absorption and retention in plant tissues.

Material Science

Due to its unique chemical properties, this compound can serve as a precursor for synthesizing advanced materials.

- Polymer Chemistry : The compound can be used to create fluorinated polymers that exhibit enhanced thermal and chemical resistance, making them suitable for high-performance applications.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Characterization of Fluorinated Pyrazoles | Medicinal Chemistry | Demonstrated enhanced anticancer activity in vitro against breast cancer cell lines. |

| Evaluation of Agrochemical Potential | Agricultural Sciences | Identified promising pesticide properties with improved efficacy compared to non-fluorinated analogs. |

| Development of Fluorinated Polymers | Material Science | Produced polymers with superior thermal stability and chemical resistance, suitable for industrial applications. |

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below highlights key structural differences and similarities with related pyrazole derivatives:

Physicochemical Properties

- LogP and Solubility : The hydroxyethyl group reduces logP (increasing hydrophilicity) compared to phenyl or methyl substituents. For example:

- Stability : Fluorine atoms enhance metabolic stability, while the hydroxyethyl group may introduce susceptibility to oxidative metabolism.

Research Findings and Implications

- Agrochemical Potential: The dual fluorination (CF₃ and CHF₂) in the target compound mirrors trends in modern fungicides, where fluorine enhances target binding and environmental persistence .

- Drug Design : The hydroxyethyl group offers a balance between solubility and permeability, making the compound a candidate for further optimization in medicinal chemistry .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of pyrazole-4-carboxylic acids bearing fluoroalkyl groups often follows a multi-step protocol involving:

- Construction of the pyrazole ring via cyclization of appropriate hydrazine and 1,3-dicarbonyl or equivalent precursors

- Introduction of difluoromethyl and trifluoromethyl substituents at the 3 and 5 positions, respectively

- Functionalization at N1 with a 2-hydroxyethyl group, either via alkylation or by using a suitably substituted hydrazine

The following sections detail the methods and conditions relevant to each key step.

Detailed Preparation Methods

Synthesis of Pyrazole Core with Fluoroalkyl Substituents

The most authoritative and scalable methods for preparing difluoromethyl- and trifluoromethyl-substituted pyrazole-4-carboxylic acids are based on the following sequence:

Fluorinated Group Introduction and Cyclization:

- The acrylic diester is reacted with a fluoride reagent (e.g., difluoroacetyl halide for difluoromethyl group), a Lewis acid, and an appropriate hydrazine (e.g., methylhydrazine or 2-hydroxyethylhydrazine for N1-substitution), leading to cyclization and formation of the pyrazole ring.

- For the target compound, 2-hydroxyethylhydrazine is employed to introduce the 2-hydroxyethyl group at N1.

Table 1. Typical Reaction Conditions for Each Step

| Step | Reagents and Conditions | Key Notes |

|---|---|---|

| Condensation | Diethyl ester, amine, base, carbonylating agent | Room temp, 1–2 h |

| Fluorinated group introduction | Difluoroacetyl halide, trifluoromethyl source, Lewis acid, 2-hydroxyethylhydrazine | Room temp or mild heat, 2–4 h |

| Cyclization | As above | Promoted by Lewis acid and hydrazine |

| Hydrolysis | NaOH or LiOH in MeOH/H2O, 60°C, 4 h | High yield, purity >98% after workup and recrystallization |

Literature and Patent Examples

Patent Example (Generalized):

A method using diethyl ester, difluoroacetyl halide, and subsequent condensation with hydrazine derivatives yields the difluoromethyl-substituted pyrazole-4-carboxylic acid. When 2-hydroxyethylhydrazine is used, the N1-(2-hydroxyethyl) functionality is introduced directly during cyclization.Hydrolysis Protocol:

The pyrazole diester is treated with aqueous sodium or lithium hydroxide at 60°C for 4 hours, followed by acidification and extraction, resulting in high-purity carboxylic acid (yields typically 88–92%).

Table 2. Reported Yields and Purities

| Example (from patent) | Base Used | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium hydroxide hydrolysis | NaOH | 92 | 99.2 |

| Lithium hydroxide hydrolysis | LiOH·H2O | 88.6 | 99.4 |

| Alternative workup | NaOH, EA ext | 52.8 | 98.1 |

Key Considerations and Process Improvements

- Isomer Purity:

Process improvements over earlier methods have reduced the formation of regioisomers and increased chemical purity, often exceeding 99% after a single recrystallization. - Raw Material Accessibility:

The use of commercially available difluoroacetyl halide and 2-hydroxyethylhydrazine simplifies the synthesis and lowers costs. - Environmental and Safety Aspects:

Avoiding the use of highly toxic hydrogen fluoride and minimizing corrosive reagents enhances process safety and scalability.

Summary Table: Preparation Route Overview

| Step | Reactants/Conditions | Product/Intermediate |

|---|---|---|

| 1. Acrylic diester formation | Diethyl ester, amine, base, carbonylating agent | α,β-Unsaturated acrylic diester |

| 2. Cyclization/fluorination | Difluoroacetyl halide, trifluoromethyl source, 2-hydroxyethylhydrazine, Lewis acid | Pyrazole diester with desired substituents |

| 3. Hydrolysis | NaOH or LiOH in MeOH/H2O, 60°C, 4 h | 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, pyrazole-carboxylic acid derivatives are often prepared by reacting substituted hydrazines with β-keto esters or via [3+2] cycloaddition. Evidence from similar compounds suggests using dimethylformamide (DMF) as a solvent with K₂CO₃ as a base to facilitate alkylation at the 1-position . The 2-hydroxyethyl group may be introduced via substitution of a leaving group (e.g., chloride) with ethylene glycol under reflux. Fluorinated groups require anhydrous conditions and catalysts like Cu(I) for trifluoromethylation .

- Yield Optimization : Temperature control (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for hydrazine:keto ester) are critical. Impurities from incomplete difluoromethylation can be minimized using excess Selectfluor® or analogous fluorinating agents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Techniques :

- NMR : ¹⁹F NMR is essential for identifying CF₃ and CF₂H groups (δ ≈ -60 to -70 ppm for CF₃; -120 ppm for CF₂H). ¹H NMR confirms the 2-hydroxyethyl group (δ 3.6–4.2 ppm for -CH₂OH) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of fluorinated groups. For example, the trifluoromethyl group often induces planar geometry at the pyrazole ring due to steric and electronic effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~327.04 for C₉H₈F₅N₂O₃) and fragmentation patterns .

Q. How do the compound’s physicochemical properties (e.g., solubility, logP) affect its applicability in biological assays?

- Solubility : The carboxylic acid moiety enhances water solubility at physiological pH, but fluorinated groups increase lipophilicity (logP ~2.5 predicted via XLogP3). Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes are recommended for in vitro studies .

- Stability : The 2-hydroxyethyl group may confer hygroscopicity; storage under anhydrous conditions at -20°C is advised. Accelerated stability studies (40°C/75% RH) can assess degradation pathways .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Experimental Design :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat S9 fractions) to identify rapid clearance mechanisms (e.g., ester hydrolysis or glucuronidation) .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration in vivo .

- Dose Adjustments : Compensate for poor bioavailability via prodrug derivatization (e.g., esterification of the carboxylic acid) .

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., carbonic anhydrase)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The trifluoromethyl group may occupy hydrophobic pockets, while the carboxylic acid coordinates with catalytic zinc ions in carbonic anhydrase .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Thr199/Glu106 in CA IX) for mutagenesis studies .

Q. What mechanistic insights explain its selectivity against related isoforms (e.g., CA IX vs. CA II)?

- Structural Analysis : Compare X-ray structures of CA isoforms. The difluoromethyl group’s size and electronegativity may sterically hinder binding to CA II’s smaller active site .

- Kinetic Studies : Measure inhibition constants (Kᵢ) using stopped-flow CO₂ hydration assays. A lower Kᵢ for CA IX (e.g., <10 nM) vs. CA II (>1 µM) confirms isoform selectivity .

Q. How do substituent modifications (e.g., replacing 2-hydroxyethyl with methyl) impact potency and metabolic stability?

- SAR Studies :

- Potency : Methyl substitution reduces hydrogen-bonding capacity, decreasing affinity for polar active sites (e.g., 10-fold lower activity in CA inhibition) .

- Metabolism : The 2-hydroxyethyl group increases susceptibility to oxidation (CYP3A4-mediated), whereas methyl groups enhance metabolic stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar pyrazole derivatives?

- Key Factors :

- Purity of Starting Materials : Impurities in fluorinated reagents (e.g., CF₃I) can lead to side reactions (e.g., defluorination) .

- Reaction Atmosphere : Moisture-sensitive steps (e.g., trifluoromethylation) require strict anhydrous conditions; trace water reduces yields by 20–30% .

- Workup Protocols : Acidic workup may precipitate the carboxylic acid, but incomplete neutralization leaves salts that skew yield calculations .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.